molecular formula C4H8N2O3 B1212066 Ethyl allophanate CAS No. 626-36-8

Ethyl allophanate

Cat. No.: B1212066
CAS No.: 626-36-8
M. Wt: 132.12 g/mol
InChI Key: PIHPSKJRLDSJPX-UHFFFAOYSA-N
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Description

Ethyl allophanate (CAS 626-36-8) is a chemical compound with the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol . It is a white solid with a melting point of 184-189 °C . As a research chemical, it serves as a critical precursor and intermediate in diverse scientific investigations. In synthetic chemistry, it is a valuable starting material for the facile synthesis of complex molecules. For instance, it can be sequentially brominated and undergo a Hofmann-type rearrangement to produce diethylhydrazodicarboxylate and diethyl azodicarboxylate (DEAD), a well-known coupling reagent . In biochemical and environmental research, a primary application of this compound is its role in the study of bacterial metabolism. It is routinely hydrolyzed to produce potassium allophanate, which is used as a stable source of the allophanate anion for enzymatic studies . Research has established that allophanate, not urea, is a key intermediate in the bacterial metabolism of s-triazine ring compounds, such as the herbicide atrazine, in a broad class of bacteria . The hydrolysis of allophanate to ammonia and carbon dioxide is catalyzed by the enzyme allophanate hydrolase, and studies utilizing this compound have been fundamental in elucidating the structure and mechanism of this enzyme . Researchers should handle this material with appropriate precautions, as it may cause irritation to the eyes, skin, and respiratory tract . This product is intended for research use only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

ethyl N-carbamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHPSKJRLDSJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060818
Record name Carbamic acid, (aminocarbonyl)-, ethyl ester
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Molecular Weight

132.12 g/mol
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CAS No.

626-36-8
Record name Ethyl N-(aminocarbonyl)carbamate
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Record name Ethyl allophanate
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Record name Ethyl allophanate
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Record name Ethyl allophanate
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Record name Ethyl (aminocarbonyl)carbamate
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Record name ETHYL ALLOPHANATE
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Preparation Methods

Traditional Synthesis via Urea and Ethyl Chloroformate

The classical route to ethyl allophanate involves the condensation of urea with ethyl chloroformate under controlled conditions. This method, while straightforward, requires precise stoichiometry to minimize side reactions such as biuret formation. The reaction proceeds via nucleophilic acyl substitution, where the amine group of urea attacks the electrophilic carbonyl carbon of ethyl chloroformate .

Reaction Conditions:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis of ethyl chloroformate.

  • Temperature: 0–5°C to suppress thermal decomposition of intermediates.

  • Molar Ratio: A 1:1 ratio of urea to ethyl chloroformate is critical; excess urea leads to over-alkylation, while excess chloroformate promotes carbamate dimerization .

Purification:
The crude product is typically washed with cold ether to remove unreacted starting materials, followed by recrystallization from ethanol-water mixtures. This method yields this compound with ~85% purity, though residual urea often necessitates additional chromatographic steps .

Catalytic Methods Using Bismuth-Based Compounds

Recent patents describe a high-efficiency catalytic system employing bismuth carboxylates for allophanate synthesis. This approach leverages the Lewis acidity of bismuth to activate isocyanate intermediates, enabling room-temperature reactions with reduced energy input .

Procedure:

  • Reactants: Ethyl isocyanate and urea are combined in a 1.2:1 molar ratio.

  • Catalyst: Bismuth tris(2-ethylhexanoate) (0.5–1.0 wt%) is added to the mixture.

  • Solvent: Toluene or xylene facilitates homogeneous mixing and heat dissipation.

Key Advantages:

  • Reaction Time: Completion within 3–4 hours at 25°C, compared to 48 hours in non-catalytic methods .

  • Yield Enhancement: Catalytic cycles prevent side reactions, achieving yields up to 92%.

Limitations:

  • Catalyst recovery remains challenging due to bismuth’s propensity to form colloidal suspensions.

  • Sensitivity to moisture necessitates inert atmospheres, increasing operational costs.

Microwave-Assisted Synthesis for Rapid Production

Microwave irradiation has emerged as a transformative technique for accelerating allophanate formation. A study utilizing 1,4-phenylene diisocyanate and boron cluster salts ([NnBu₄][B₁₂(OH)₁₂]) demonstrated a 2-hour synthesis under microwave conditions .

Optimized Parameters:

ParameterValue
Temperature120°C
Irradiation Power300 W
SolventAcetonitrile
Reaction Time2 hours

Mechanistic Insight:
Microwave energy promotes rapid dipole rotation, enhancing collision frequency between reactants. The boron cluster acts as a template, orienting isocyanate groups for selective allophanate linkage formation .

Post-Reaction Processing:

  • Gelation Control: Addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) reduces gelation time from 6 hours to 30 minutes.

  • Purification: Supercritical CO₂ extraction removes unreacted monomers, yielding a porous polyurethane-allophanate hybrid material .

Hydrolytic Methods for High-Purity Product

Hydrolysis of this compound derivatives offers a route to high-purity samples, particularly for biochemical applications. A protocol from enzymology studies involves saponification of this compound with potassium hydroxide :

Steps:

  • Substrate Preparation: this compound (1.0 g) is dissolved in 1 M KOH (10 mL).

  • Reaction Monitoring: ¹³C NMR tracks the disappearance of the ethyl carbonyl signal at δ 165 ppm.

  • Neutralization: HCl is added dropwise to pH 7.0, precipitating potassium allophanate.

Purity Assessment:
A glutamate dehydrogenase (GDH)-coupled assay confirmed 86% purity, with contaminants identified as residual urea and ammonium carbonate .

Industrial-Scale Production Challenges

Scaling this compound synthesis introduces complexities such as heat management and catalyst recycling. Industrial reactors often employ:

  • Continuous Flow Systems: Minimize thermal gradients and reduce reaction times by 40% compared to batch processes .

  • Distillation Towers: Separate excess ethyl chloroformate (bp 94°C) from the product (bp 210°C) under reduced pressure.

Economic Considerations:

  • Raw material costs account for 60% of total expenses, with urea ($0.30/kg) and ethyl chloroformate ($2.50/kg) as primary inputs.

  • Catalytic methods reduce energy consumption by 35%, offsetting higher catalyst costs .

Chemical Reactions Analysis

Formation and Thermal Dissociation

Ethyl allophanate forms via reactions between isocyanates and urethanes, but exhibits thermal instability. Key data from polyurethane studies ( ):

Reaction ConditionRate Constant (L·mol⁻¹·s⁻¹)Temperature Range
Allophanate formation4–7 × 10⁻⁵100–140°C
Allophanate dissociation0.39–1.65 × 10⁻⁴132–150°C

Reaction Mechanisms with Isocyanates

This compound reacts further with isocyanates under catalytic or thermal conditions:

With Aromatic Isocyanates (e.g., MDI)

  • Forms branched structures via allophanate crosslinking (Fig. 1 ):

    Urethane+MDIAllophanate grafted polymer\text{Urethane}+\text{MDI}\rightarrow \text{Allophanate grafted polymer}
    • MALDI-TOF and NMR analyses confirm no isocyanurate byproducts .

    • Grafting occurs through nucleophilic attack by urethane’s nitrogen on the isocyanate’s electrophilic carbon .

With Aliphatic Isocyanates (e.g., tIPDI)

  • Generates mixed alkyl-aryl allophanates , identified via distinct 13C^{13}\text{C} NMR signals:

    • Aromatic C=O: 156.10 ppm (from urethane)

    • Aliphatic C=O: 153.61–154.68 ppm (from isocyanate) .

Solvent and Catalytic Effects

  • Solvent polarity : Reactions slow in high-dielectric-constant solvents (e.g., DMF) due to hydrogen bonding with alcohols .

  • Catalysts : Tertiary amines accelerate allophanate formation by deprotonating urethanes, enhancing nucleophilicity .

Stability and Degradation Pathways

This compound’s stability depends on structural and environmental factors:

FactorImpact on StabilityReference
TemperatureDissociation ↑ by 3× per 20°C
Aromatic substitutionLowers stability vs. aliphatic
Hydrolase enzymesDegrades to NH₃ + CO₂
  • Biodegradation : Bacterial allophanate hydrolases (e.g., AtzF, TrzF) cleave this compound into ammonia and carbon dioxide under alkaline conditions .

Kinetic and Thermodynamic Data

Reaction kinetics for this compound synthesis and breakdown ( ):

  • Activation energy : 62.6 kJ/mol for allophanate formation (six-centered TS mechanism).

  • Equilibrium constant : KeqK_{eq} ≈ 0.1–0.3 at 150°C, favoring dissociation.

ΔH=89.5textkJmol,DeltaS=120textJmolKtextfordissociation\Delta H^\ddagger =89.5\\text{kJ mol},\\Delta S^\ddagger =-120\\text{J mol K }\\text{ for dissociation }

Practical Implications

  • Polymer chemistry : this compound’s reversibility enables recyclable polyurethane networks but limits high-temperature applications.

  • Bioremediation : Enzymatic hydrolysis pathways (e.g., TrzF) offer routes for degrading allophanate-containing pollutants .

Scientific Research Applications

Chemical Applications

Ethyl allophanate serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds, particularly in the synthesis of polyurethanes and other polymers. The compound's ability to react with isocyanates allows it to participate in forming urethane linkages, which are crucial for creating durable materials.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Synthesis of PolyurethanesActs as a precursor to polyurethanes via isocyanate reactions
Formation of UrethanesInteracts with isocyanates to form urethane linkages
Synthesis of Other CompoundsIntermediate in the synthesis of various organic compounds

Biological Applications

In biological research, this compound has been studied for its role in metabolic pathways, particularly in the degradation of nitrogen-containing compounds. It functions as an intermediate in cyanuric acid metabolism, where it is hydrolyzed by specific enzymes.

Case Study: Cyanuric Acid Metabolism

Research demonstrated that this compound is a key intermediate in the metabolism of cyanuric acid by certain bacteria. Studies showed that bacterial strains capable of metabolizing cyanuric acid produce allophanate hydrolase, which catalyzes the conversion of allophanate into ammonia and carbon dioxide. This process highlights its ecological significance and potential biotechnological applications.

Medical Applications

This compound is under investigation for its potential use in drug development. Its structural properties make it a candidate for pharmaceutical intermediates, particularly in synthesizing drugs targeting nitrogen metabolism.

Research Findings: Drug Development Potential

Studies have indicated that modifications of this compound could lead to novel drug candidates with specific biological activities. Its interaction with metabolic enzymes suggests it may influence therapeutic pathways relevant to conditions like urea cycle disorders.

Industrial Applications

In industrial settings, this compound is employed in the production of resins and polymers. Its stability and reactivity make it suitable for manufacturing high-performance materials used in coatings and adhesives.

Table 2: Industrial Uses of this compound

IndustryApplicationReference
Polymer ManufacturingUsed as a building block for resins
Coatings and AdhesivesContributes to the formulation of durable coatings
Chemical ProductionServes as an intermediate in various chemical syntheses

Mechanism of Action

The mechanism of action of ethyl allophanate involves its interaction with various molecular targets. It can act as a carbamoylating agent, modifying proteins and enzymes by transferring its carbamoyl group. This modification can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl allophanate with structurally or functionally related compounds:

Compound CAS Molecular Formula Key Properties Applications Biological Activity
This compound 626-36-8 C₄H₈N₂O₃ Hydrophilic (logP = -0.189); forms cross-links in polymers; thermally decomposes to ethyl carbamate and isocyanates Polymer cross-linking agent; precursor for thiourea derivatives Induces morphological deformation in Pyricularia oryzae mycelia
Ethyl Carbamate 51-79-6 C₃H₇NO₂ Carcinogenic; forms via urea-alcohol reactions; logP = -0.07 Historically used as a solvent; now limited due to toxicity Residual in fermented beverages; potential carcinogen
Mthis compound 5107-28-0 C₃H₆N₂O₃ Similar reactivity to this compound; lower molecular weight Cross-linking in polyurethanes; not widely studied Limited data; inferred low bioactivity
α,γ-Diphenyl this compound N/A C₁₆H₁₄N₂O₃ Thermally unstable; decomposes to phenyl isocyanate and ethyl carbamate at 250–450°C Model compound for polyurethane degradation studies Not reported
Alkyl 4-(Nitrophenyl)-3-Thio-Allophanate N/A Varies Contains thioether and nitro groups; higher logP (~1.2–1.5 estimated) Antimicrobial agents; inhibits Agrobacterium growth Strong inhibitory activity against bacterial pathogens

Key Differences:

  • Reactivity : this compound participates in cross-linking via allophanate linkages in polyurethanes, enhancing tensile strength , whereas its thio-derivatives exhibit antimicrobial activity due to sulfur and nitro substituents .
  • Thermal Stability : this compound decomposes into ethyl carbamate and isocyanates , while phenyl-substituted analogs release aromatic isocyanates, impacting polymer degradation pathways.

Research Findings

Degradation Mechanisms

  • Pyrolysis of α,γ-diphenyl this compound at 450°C produces diphenyl carbodiimide, highlighting its role in polyurethane network breakdown .
  • Enzymatic degradation of urea in yeast produces allophanate ions (biochemical intermediates), distinct from the ester form .

Biological Activity

Ethyl allophanate, a derivative of allophanate, has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological properties, enzymatic interactions, and potential applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes an ethyl group attached to the allophanate moiety. The general formula can be represented as:

C5H8N2O3\text{C}_5\text{H}_8\text{N}_2\text{O}_3

This compound exhibits properties that make it suitable for various biochemical applications, particularly in enzymatic reactions.

Enzymatic Activity

Allophanate Hydrolase : this compound is primarily involved in the enzymatic activity of allophanate hydrolase (AH), an enzyme that catalyzes the hydrolysis of allophanate into ammonia and carbon dioxide. This reaction is crucial in nitrogen metabolism, particularly in the degradation pathways of cyanuric acid and urea .

  • Kinetic Studies : Research indicates that AH shows significant catalytic efficiency when acting on this compound. Kinetic assays revealed that mutations in key residues (e.g., Tyr299 and Arg307) can drastically reduce enzyme activity, highlighting the importance of these residues in substrate binding and catalysis .
  • Reaction Conditions : Optimal conditions for AH activity include a pH range of 7.0 to 8.0, with temperatures around 30°C. Under these conditions, the enzyme can achieve reaction rates exceeding 1000 min1^{-1}, significantly higher than the spontaneous hydrolysis rate .

Biological Implications

Microbial Metabolism : this compound plays a role in microbial metabolism, particularly in bacteria capable of degrading cyanuric acid. Studies have shown that bacteria such as Pseudomonas sp. utilize this compound as an intermediate in their metabolic pathways .

  • Case Study : In a study involving Pseudomonas sp., it was demonstrated that this compound is formed during the degradation of cyanuric acid, with subsequent conversion to ammonia being facilitated by AH. This process is vital for nitrogen recycling in microbial ecosystems .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Agricultural Use : Due to its role in nitrogen metabolism, this compound could be explored as a biostimulant to enhance soil fertility through improved nitrogen cycling .
  • Bioremediation : Its involvement in microbial degradation pathways positions this compound as a candidate for bioremediation strategies aimed at detoxifying environments contaminated with nitrogenous compounds .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyFindingsImplications
Enzymatic activity of AH on this compoundCritical for nitrogen metabolism
Kinetics of AH with substrate analogsInsights into enzyme efficiency
Role in microbial degradation pathwaysPotential for bioremediation applications
Hydrolysis reactions under varying conditionsOptimization for agricultural use

Q & A

Q. What are the established methods for synthesizing ethyl allophanate, and how do reaction conditions influence yield?

Q. How do competing reaction pathways (e.g., allophanate vs. biuret formation) affect product distribution in isocyanate-based systems?

Allophanate formation is favored under anhydrous conditions with excess isocyanate, while biuret formation occurs in the presence of water. Kinetic studies using second-order rate plots (log(1/u) vs. time) reveal dominance of allophanate pathways at higher temperatures (128°C) and controlled stoichiometry . Computational models (e.g., GSCF3 charge-shift analysis) predict reactivity trends based on electron density at carbonyl groups .

Q. What strategies resolve contradictions in reported equilibrium constants for this compound synthesis?

Discrepancies arise from:

  • Concentration effects : Higher reactant concentrations (e.g., 18.0 mol/L vs. 9.1 mol/L) increase K due to reduced entropy loss .
  • Measurement techniques : Use in-situ FTIR or Raman spectroscopy to monitor real-time conversion, avoiding assumptions about equilibrium .
  • Thermodynamic corrections : Apply the van’t Hoff equation to account for temperature-dependent ΔH and ΔS values .

Q. How can computational chemistry optimize this compound synthesis for green chemistry applications?

  • Density Functional Theory (DFT) : Models transition states to identify low-energy pathways (e.g., solvent-free routes using bio-based isocyanates) .
  • Life Cycle Assessment (LCA) : Evaluates environmental impacts of phosgene-free methods (e.g., trichloromethyl carbonate substitution) vs. traditional routes .

Q. What advanced analytical methods distinguish allophanate structural isomers in polymer matrices?

  • Tandem MS (ESI-MS/MS) : Fragmentation patterns differentiate allophanate end-groups from isocyanate adducts in polyurethane systems .
  • Solid-State NMR : Probes hydrogen-bonding networks in crosslinked polymers containing this compound .

Methodological Considerations

  • Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) as per Beilstein Journal guidelines .
  • Data Presentation : Use SI units, significant figures, and error margins in tables/figures to align with academic standards .
  • Ethical Reporting : Disclose conflicts of interest (e.g., proprietary catalysts) and cite primary literature to avoid redundancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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